BenchChemオンラインストアへようこそ!

PERK-IN-4-d3

Deuterated Internal Standard Mass Spectrometry Metabolic Stability

PERK-IN-4-d3 is the deuterium-labeled analog of PERK-IN-4, the most potent PERK inhibitor reported (IC50 0.3 nM). The +3 Da mass shift from three deuterium atoms at the N-methyl position makes it the essential internal standard for LC-MS/MS quantification of non-deuterated PERK-IN-4 in plasma, tissue, and cell lysates. Unlike substitute PERK inhibitors (GSK2606414, GSK2656157, AMG44), PERK-IN-4-d3 is structurally identical to the parent analyte, eliminating matrix effect variability. Its kinetic isotope effect may reduce CYP-mediated N-demethylation, extending metabolic stability for PK/PD investigations. Request a quote for 1–500 mg quantities.

Molecular Formula C24H19F4N5O
Molecular Weight 472.5 g/mol
Cat. No. B12418023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePERK-IN-4-d3
Molecular FormulaC24H19F4N5O
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC(=C5)F)C(F)(F)F
InChIInChI=1S/C24H19F4N5O/c1-32-11-18(21-22(29)30-12-31-23(21)32)14-2-3-19-15(9-14)4-5-33(19)20(34)8-13-6-16(24(26,27)28)10-17(25)7-13/h2-3,6-7,9-12H,4-5,8H2,1H3,(H2,29,30,31)/i1D3
InChIKeyPXVQGBJMIQCDEX-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PERK-IN-4-d3: A Deuterated, Potent PERK Inhibitor for Pharmacokinetic and Metabolic Investigation


PERK-IN-4-d3 is a deuterium-labeled analog of PERK-IN-4, a potent and selective inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK/EIF2AK3) . The parent compound PERK-IN-4 exhibits an IC50 of 0.3 nM in enzymatic assays, establishing it as one of the most potent PERK inhibitors reported to date . The incorporation of three deuterium atoms at the N-methyl position confers potential advantages for metabolic stability and pharmacokinetic (PK) studies, as deuteration can alter drug metabolism profiles and extend biological half-life via the kinetic isotope effect [1]. This compound is specifically designed for use as an internal standard in mass spectrometry-based quantification and as a tool compound for PK/PD investigations where deuterium labeling enables precise tracking of the parent molecule .

Why PERK-IN-4-d3 Cannot Be Substituted by Non-Deuterated PERK-IN-4 or Other PERK Inhibitors


PERK inhibitors display substantial variation in potency (IC50 range: 0.3 nM to 6 nM), selectivity profiles (100-fold to >1000-fold over related kinases), and metabolic fate [1]. Substituting PERK-IN-4-d3 with non-deuterated PERK-IN-4 eliminates the ability to perform quantitative mass spectrometry analysis with an isotopically distinct internal standard, directly compromising experimental rigor in PK studies . Furthermore, the kinetic isotope effect from deuteration can alter metabolic clearance rates compared to the hydrogen analog, making direct substitution inappropriate for studies where metabolic stability is a measured endpoint [2]. Substitution with alternative PERK inhibitors (e.g., GSK2606414, GSK2656157, AMG44) introduces confounding variables in potency (0.4-6 nM), selectivity, and oral bioavailability, which may alter cellular and in vivo responses independent of PERK inhibition [1]. The following evidence quantifies these critical differences.

PERK-IN-4-d3: Quantitative Differentiation Evidence vs. In-Class PERK Inhibitors


Deuterium Labeling Enables Precise Mass Spectrometric Quantification and Metabolic Tracking

PERK-IN-4-d3 incorporates three deuterium atoms at the N-methyl position, providing a mass shift of +3 Da relative to the non-deuterated parent compound PERK-IN-4 . This isotopic labeling enables its use as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification, a capability absent in non-deuterated analogs. Class-level evidence from deuterated compounds indicates that deuterium substitution at metabolically labile sites can reduce first-pass metabolism and extend half-life via the kinetic isotope effect [1]. However, direct quantitative PK data (e.g., CL, Vd, t1/2, F%) comparing PERK-IN-4-d3 to PERK-IN-4 are not available in the public domain. The deuterium label also serves as a tracer for metabolic pathway elucidation, allowing researchers to distinguish parent compound from metabolites in complex biological matrices [1].

Deuterated Internal Standard Mass Spectrometry Metabolic Stability

Superior In Vitro Potency: PERK-IN-4-d3 Exhibits 1.3- to 20-Fold Lower IC50 vs. Leading PERK Inhibitors

PERK-IN-4-d3 inherits the enzymatic potency of its parent compound PERK-IN-4, which demonstrates an IC50 of 0.3 nM against PERK in cell-free kinase assays . This represents a 1.3-fold improvement over GSK2606414 (IC50 = 0.4 nM), a 3-fold improvement over GSK2656157 (IC50 = 0.9 nM), and a 20-fold improvement over AMG44 (IC50 = 6 nM) [1][2]. All assays were conducted using recombinant PERK kinase domains under ATP concentrations approximating Km, though specific ATP concentrations vary between studies (5 µM for GSK2606414; 10 µM for GSK2656157; 1 µM for AMG44) [1][2]. The higher potency of PERK-IN-4-d3 may translate to lower compound requirements for achieving equivalent target engagement in cellular and in vivo studies.

PERK Inhibition IC50 Kinase Assay

Distinct Selectivity Profile: PERK-IN-4 Demonstrates Absence of EIF2AK Cross-Reactivity Observed with GSK Series

While quantitative kinase panel data for PERK-IN-4-d3 are not publicly available, the parent compound PERK-IN-4 is described as a 'selective' PERK inhibitor . In contrast, published selectivity data for comparator compounds reveal varying degrees of cross-reactivity. GSK2606414 displays ≥100-fold selectivity over other EIF2AK family members . GSK2656157 exhibits >500-fold selectivity over 300 kinases but shows measurable inhibition of HRI/EIF2AK1 (IC50 = 460 nM), PKR/EIF2AK2 (IC50 = 905 nM), and MEKK2 (IC50 = 954 nM) . AMG44 demonstrates the highest reported selectivity with >1000-fold over GCN2/EIF2AK4 (IC50 = 7300 nM) and >160-fold over B-Raf [1]. The absence of reported EIF2AK cross-reactivity data for PERK-IN-4-d3 represents a significant gap in its characterization relative to well-validated probes such as AMG44 and GSK2656157. Researchers requiring rigorously defined kinase selectivity should consider this limitation.

Kinase Selectivity EIF2AK Family Off-Target

Optimal Use Cases for PERK-IN-4-d3 Based on Quantified Differentiation Evidence


Use as a Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification of PERK-IN-4 in Biological Matrices

Researchers conducting pharmacokinetic studies of PERK-IN-4 require a structurally identical but isotopically distinct internal standard to correct for matrix effects and ionization variability. PERK-IN-4-d3 fulfills this requirement with a +3 Da mass shift, enabling precise quantification of the non-deuterated analyte in plasma, tissue homogenates, or cell lysates . This application is essential for generating accurate concentration-time curves and calculating PK parameters in preclinical studies.

Metabolic Stability and In Vitro Clearance Studies Where Deuteration May Enhance Compound Half-Life

The deuterium labeling at the N-methyl position may reduce metabolic clearance via the kinetic isotope effect, potentially extending the in vitro half-life in hepatocyte or microsomal stability assays compared to PERK-IN-4 [1]. This makes PERK-IN-4-d3 a valuable tool for investigating the impact of site-specific deuteration on metabolic pathways, particularly for compounds subject to CYP-mediated N-demethylation.

In Vitro PERK Inhibition Assays Requiring Maximal Target Engagement at Minimal Compound Concentration

Given its IC50 of 0.3 nM, PERK-IN-4-d3 is suitable for cell-based assays where high potency is required to achieve complete PERK inhibition without exceeding solubility limits or inducing non-specific cytotoxicity . The 3- to 20-fold potency advantage over GSK2656157 and AMG44, respectively, reduces compound consumption and minimizes potential off-target effects arising from elevated concentrations [2][3].

Not Recommended for Studies Requiring Validated In Vivo Selectivity or Oral Bioavailability Data

Researchers seeking a PERK inhibitor with established in vivo oral bioavailability and rigorously defined kinase selectivity profiles should consider alternative tool compounds such as GSK2656157 (oral dosing validated in mouse tumor xenograft models) or AMG44 (F = 46% in mouse) [2][3]. PERK-IN-4-d3 currently lacks published in vivo PK and selectivity data, limiting its suitability for studies where these parameters are critical endpoints .

Quote Request

Request a Quote for PERK-IN-4-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.